molecular formula C12H17ClO2S B8592147 2-(3-Chlorophenylthio)acetaldehyde diethyl acetal

2-(3-Chlorophenylthio)acetaldehyde diethyl acetal

Cat. No.: B8592147
M. Wt: 260.78 g/mol
InChI Key: GQAWGEXHWPLQSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Chlorophenylthio)acetaldehyde diethyl acetal is a useful research compound. Its molecular formula is C12H17ClO2S and its molecular weight is 260.78 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H17ClO2S

Molecular Weight

260.78 g/mol

IUPAC Name

1-chloro-3-(2,2-diethoxyethylsulfanyl)benzene

InChI

InChI=1S/C12H17ClO2S/c1-3-14-12(15-4-2)9-16-11-7-5-6-10(13)8-11/h5-8,12H,3-4,9H2,1-2H3

InChI Key

GQAWGEXHWPLQSI-UHFFFAOYSA-N

Canonical SMILES

CCOC(CSC1=CC(=CC=C1)Cl)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirring mixture of 20.0 gm (0.138 mol) 3-chlorothiophenol and 21.0 gm (0.15 mol) potassium carbonate in 220 mL acetone were added dropwise 1.1 equivalents of bromoacetaldehyde diethyl acetal. After stirring for 17 hours at ambient temperature, the reaction mixture was filtered and the filtrate concentrated under reduced pressure. The resulting residue was partitioned between diethyl ether and water. The organic phase was separated, washed with saturated sodium chloride, dried over sodium sulfate and concentrated under reduced pressure to give 35.1 gm (97%) of the desired. compound as a rust colored oil.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
rust
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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